molecular formula C10H10N2 B1348331 Naphthalen-2-ylhydrazine CAS No. 2243-57-4

Naphthalen-2-ylhydrazine

Cat. No. B1348331
CAS RN: 2243-57-4
M. Wt: 158.2 g/mol
InChI Key: VNICRWVQYFRWDK-UHFFFAOYSA-N
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Description

Naphthalen-2-ylhydrazine, also known as 2-naphthylhydrazine, is a compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is naphthalen-2-ylhydrazine .


Molecular Structure Analysis

The InChI code for Naphthalen-2-ylhydrazine is 1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 . The Canonical SMILES structure is C1=CC=C2C=C(C=CC2=C1)NN .


Physical And Chemical Properties Analysis

Naphthalen-2-ylhydrazine has a molecular weight of 158.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 158.084398327 g/mol . The Monoisotopic Mass is also 158.084398327 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Anti-Parkinson’s Activity

Naphthalen-2-ylhydrazine derivatives have shown promising anti-Parkinson's activity. The synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and their evaluation in anti-Parkinson's screening revealed that certain compounds exhibited potent free radical scavenging activity and significant protective effects in a 6-OHDA lesioned rat model of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Chemosensor Applications

Naphthalen-2-ylhydrazine derivatives have been used as colorimetric and fluorescent sensors for ions such as F−, Cu2+, and Hg2+. A study utilizing (Z)-2-(naphthalen-2-ylmethylene)-N-phenylhydrazinecarbothioamide as a sensor demonstrated its effectiveness in the bioimaging of Cu2+ ions in macrophage cells, showcasing its potential in biological and environmental monitoring applications (Udhayakumari & Velmathi, 2015).

Anticonvulsant Properties

Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives highlighted their potential as anticonvulsant agents. Synthesized compounds demonstrated significant delay in the onset of convulsions and prolongation of survival time in vivo, indicating their potential for development as anticonvulsant medications (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Molecular Docking and Anti-Inflammatory Agents

N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides were synthesized and evaluated for anti-inflammatory activity both in vivo and in vitro. Molecular docking against COX-2 revealed compounds with promising inhibition, suggesting the therapeutic potential of these derivatives in anti-inflammatory treatments (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).

Melanogenesis Inhibition

A study on 2-(Naphthalen-1-ylmethylene)hydrazinecarbothioamide and its analogs identified potent inhibitors of melanogenesis. These compounds offer a potential pathway for the development of treatments for conditions involving abnormal melanin production, highlighting the versatility of naphthalen-2-ylhydrazine derivatives in dermatological applications (Thanigaimalai, Rao, Lee, Sharma, Roh, Kim, & Jung, 2012).

Safety And Hazards

Naphthalen-2-ylhydrazine is harmful if swallowed . It is also harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction .

properties

IUPAC Name

naphthalen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICRWVQYFRWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034443
Record name (2-Naphthalenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-ylhydrazine

CAS RN

2243-57-4
Record name 2-Naphthylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Naphthalenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-2-ylhydrazine
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Synthesis routes and methods

Procedure details

57.6 g (0.4 mol) of 2-naphthol and 200 ml of hydrazine (4 mol) are introduced into a 500 ml autoclave. The mixture is stirred at 85° C. at a pressure of 60 bar for approximately 100 hours. The reaction medium is subsequently extracted with dichloromethane. The organic phase is washed with 10% sodium hydroxide, then with water and finally with brine; it is dried over magnesium sulphate. After filtration and evaporation under vacuum, 50.6 g (80%) of product are obtained, the melting point of which is 124° C. (alcohol/water).
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JL Díaz, R Cuberes, J Berrocal… - Journal of medicinal …, 2012 - ACS Publications
… To a suspension of naphthalen-2-ylhydrazine hydrochloride (25 g, 0.128 mol) in H 2 O (250 mL) was added K 2 CO 3 (25 g, 0.18 mol) portionwise. After 15 min at room temperature, …
Number of citations: 137 pubs.acs.org
EY Osipova, AA Simenel, AN Rodionov… - Fine Chemical …, 2009 - finechem-mirea.ru
Synthesis of 1-(β-naphthyl)-3-ferrocenyl pyrazole-4-carbaldehyde was carried out from acetylferrocene and naphthalen-2-ylhydrazine followed by intramolecular cyclization under …
Number of citations: 1 www.finechem-mirea.ru
M Wu, N Lian, C Wu, X Wu, H Chen, C Lin, S Zhou… - RSC …, 2023 - pubs.rsc.org
… To our satisfaction, highly catalytic activities were found in transformations of naphthalen-2-ylhydrazine to the corresponding products (Table 2, 3m). We further turned our attention to …
Number of citations: 4 pubs.rsc.org
M Koohgard, M Hosseini-Sarvari - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… Delightfully, naphthalen-2-ylhydrazine could also be used in this visible-light-mediated protocol, delivering an 85% yield of the target product (3r). Finally, triphenylphosphite, as a …
Number of citations: 3 pubs.rsc.org
X Wang, X Wang, S Shu, J Liu, Q Liu, T Wang… - Organic …, 2023 - ACS Publications
… Naphthalen-2-ylhydrazine and benzothiazol-2-ylhydrazine were converted to the N 1 -allylic products (3ao and 3ap) in 70% and 46% yields, respectively. Unfortunately, the reaction of …
Number of citations: 1 pubs.acs.org
S Song, X Shi, Y Zhu, Q Ren, P Zhou… - The Journal of Organic …, 2022 - ACS Publications
… Naphthalen-2-ylhydrazine hydrochloride and 5-bromo-2-hydrazineylpyridine hydrochloride afforded the arylated products 3ar and 3as in 68 and 36% yields, respectively. The poor …
Number of citations: 16 pubs.acs.org
WB He, SJ Zhao, JY Chen, J Jiang, X Chen, X Xu… - Chinese Chemical …, 2023 - Elsevier
… Both the naphthalen-2-ylhydrazine and 2-hydrazinopyrazine underwent the reaction smoothly, delivering the corresponding products (4saa and 4taa) with moderate to good yields. …
Number of citations: 18 www.sciencedirect.com
A Dreger, R Cisneros Camuña, N Münster, TA Rokob… - 2010 - Wiley Online Library
… -1-(naphthalen-2-yl)pyrazolium-3-carboxylate (14): A sample of ethyl 2,4-dioxopentanoate (0.593 g, 3.75 mmol) was dissolved in ethanol (10 mL), treated with naphthalen-2-ylhydrazine …
JC Lee, KH Hong, A Becker, JS Tash… - European journal of …, 2021 - Elsevier
Over 50 tetrahydroindazoles were synthesized after 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3) was identified as a hit compound in a high …
Number of citations: 6 www.sciencedirect.com
MH Liu, TC Chen, JR Vicente, CN Yao… - ACS Applied Bio …, 2020 - ACS Publications
Bioimaging in the near-infrared window is of great importance to study the dynamic processes in vivo with deep penetration, high spatiotemporal resolution, and minimal tissue …
Number of citations: 7 pubs.acs.org

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